Deprotection Step Yield: 94.6% for Target Compound vs. 56% for N-Acetyl-Protected Analog
In the three-step chloroacetyl route disclosed by WO 2009/071523, base-catalyzed cleavage of the N-chloroacetyl group delivers the target (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in 94.6% isolated yield [1]. By contrast, the earlier two-step process that retains the N-acetyl protecting group yields methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in only 56% for the analogous enol-ether formation step [2]. The 38.6 percentage-point yield advantage directly reduces raw-material cost and waste burden.
| Evidence Dimension | Isolated yield of the enol-ether intermediate |
|---|---|
| Target Compound Data | 94.6% (after chloroacetyl cleavage, three-step process) |
| Comparator Or Baseline | Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate: 56% (two-step process) |
| Quantified Difference | +38.6% absolute yield |
| Conditions | Reaction: base-catalyzed chloroacetyl cleavage vs. direct enol-ether formation with trimethyl orthobenzoate/acetic anhydride at 120–130 °C; laboratory scale |
Why This Matters
A 38.6% yield gap directly impacts cost-of-goods and throughput in multi-kilogram campaigns, making the des-acetyl compound the economically preferred intermediate for late-stage nintedanib assembly.
- [1] US Patent US11261158B2, col. 10, lines 43–48 (citing WO 2009/071523). View Source
- [2] Roth, G. J., et al. J. Med. Chem. 2009, 52, 4466–4480; combined yield 40.9% over two steps (73% × 56%). View Source
